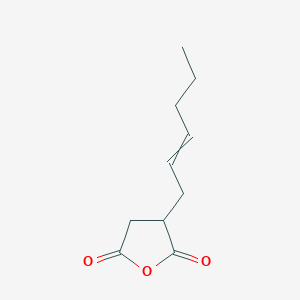

Hex-2-enylsuccinic anhydride

説明

Synthesis Analysis

The synthesis of compounds related to Hex-2-enylsuccinic anhydride often involves the use of catalysts and specific reaction conditions. For instance, the solvent-free per-O-acetylation of hexoses using acetic anhydride, facilitated by Cu(OTf)2, demonstrates high yields of pyranosyl products, showcasing the efficiency of catalyzed synthesis methods in related chemical contexts (Tai, Kulkarni, & Hung, 2003).

Molecular Structure Analysis

The molecular structure of compounds in the hex-2-enyl group can be quite complex. For example, studies on 4,4'-dihexyloctabromobiphenyl reveal that the aryl-aryl single bond in such molecules can be highly strained and hindered, influencing the overall molecular geometry (Hilton, Crowfoot, Rempała, & King, 2008).

Chemical Reactions and Properties

Chemical reactions involving hex-2-enyl compounds can lead to a variety of products. For example, the cycloisomerization of 1,5-enynes catalyzed by triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, indicating the versatility of these compounds in chemical synthesis (Luzung, Markham, & Toste, 2004).

Physical Properties Analysis

The physical properties of hex-2-enyl compounds, including crystal and molecular structures, can be quite intricate. For example, the crystal structure of 6-O-acetyl-2,3,4-trideoxy-α-dl-glycero-hex-2-enopyranose reveals a half-chair conformation, highlighting the complexity of these molecules (Krajewski, Gluziński, Urbańczyk-Lipkowska, Banaszek, Vangehr, & Luger, 1984).

Chemical Properties Analysis

Hex-2-enyl compounds exhibit a range of chemical properties. For example, the ene reaction of maleic anhydride with alkenes demonstrates second-order kinetics and follows a concerted mechanism, indicating the reactive nature of these compounds (Benn, Dwyer, & Chappell, 1977).

科学的研究の応用

Polymer Modification and Drug Delivery Systems

Hex-2-enylsuccinic anhydride derivatives have been investigated for their potential in drug delivery systems. For instance, carboxylated hydroxyethyl starch, produced by interacting succinic anhydride with hydroxyethyl starch, has shown promise as a biodegradable, non-immunogenic polymeric drug delivery system. It has the capability to encapsulate drugs like doxorubicin, ensuring prolonged circulation in vivo and controlled release to target cells, such as prostate cancer cells (Paleos et al., 2015).

Material Science and Surface Modification

In material science, derivatives of this compound, like octenyl succinic anhydride (OSA), have been reported for the modification of polysaccharides to impart amphiphilic properties. The conjugation of tamarind seed xyloglucan (TSX) with OSA, for instance, resulted in materials with improved surface characteristics, potentially useful in drug delivery and food applications. The TSX-OSA conjugate was thoroughly characterized, confirming the successful modification and suggesting a broadened application scope for TSX (Dilbaghi et al., 2020).

Chemical Synthesis and Catalysis

In the realm of synthetic chemistry, this compound derivatives have been employed in various catalytic and synthetic processes. For example, facile Cu(OTf)2-catalyzed preparation of per-O-acetylated hexopyranoses and sequential one-pot anomeric substitution to thioglycosides under solvent-free conditions have been achieved, demonstrating the utility of these compounds in improving synthetic methodologies and yielding high-purity products (Tai et al., 2003).

Biochemical and Biomedical Research

This compound derivatives also find application in biochemical and biomedical research. For instance, the biocatalytic preparation of trans-hex-2-enal from trans-hex-2-enol using a novel aryl alcohol oxidase is a noteworthy development. This methodology efficiently overcomes the limitations related to poor solubility of O2 in aqueous media and mass transfer, offering high catalytic activities and pointing towards the preparative usefulness of the reaction scheme in various biochemical processes (van Schie et al., 2018).

Analytical Chemistry and Viscosity-Temperature Studies

In analytical chemistry, esters of this compound have been synthesized and studied for their viscosity-temperature properties. The research elucidates the dependence of these properties on the structure of side radicals, contributing valuable insights into the physicochemical behaviors of these compounds and their potential applications in various industries (Alieva & Mamed’yarov, 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[(E)-hex-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXVGDSPDMSWFP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10500-34-2 | |

| Record name | 2,5-Furandione, 3-(2-hexen-1-yl)dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(2-hexen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ylsuccinic Anhydride (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)